Cas no 849925-10-6 ((1S,1'S)-1,1'-Bisbis3,5-bis(trifluoromethyl)phenylphosphino-2,2'-bis(S)-(dimethylamino)phenylmethylferrocene)

(1S,1'S)-1,1'-Bisbis3,5-bis(trifluoromethyl)phenylphosphino-2,2'-bis(S)-(dimethylamino)phenylmethylferrocene structure
849925-10-6 structure
Product Name:(1S,1'S)-1,1'-Bisbis3,5-bis(trifluoromethyl)phenylphosphino-2,2'-bis(S)-(dimethylamino)phenylmethylferrocene
CAS-nummer:849925-10-6
MF:C60H42F24FeN2P2
MW:1364.74310255051
CID:716780
PubChem ID:24886564
Update Time:2025-04-19

(1S,1'S)-1,1'-Bisbis3,5-bis(trifluoromethyl)phenylphosphino-2,2'-bis(S)-(dimethylamino)phenylmethylferrocene Chemische en fysische eigenschappen

Naam en identificatie

    • Ferrocene,1,1'-bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylmethyl]-,(1S,1'S)- (9CI)
    • (1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylmethyl]ferrocene
    • 1-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2-[(R)-(dimethyl amino)(phenyl)methyl]-1,2,3,4,5-cyclopentanepentayl - iron (2:1)
    • (1S,1’S)-1,1’-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2’-bis[(S)-(dimethylamino)phenylmethyl]ferrocene
    • (1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoroMethyl)phenyl]phosphino]-2,2'-bis[(S)-(diMethy
    • Mandyphos SL-M003-2
    • (1R)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron
    • (1R)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenyl-methanamine; iron
    • (1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme
    • AKOS017345078
    • (As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis{bis[3,5-bis(trifl
    • (RP,R'P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene
    • 849925-10-6
    • (RP,R'P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene, >=97%
    • (1S,1'S)-1,1'-Bisbis3,5-bis(trifluoromethyl)phenylphosphino-2,2'-bis(S)-(dimethylamino)phenylmethylferrocene
    • MDL: MFCD08561144
    • Inchi: 1S/2C30H21F12NP.Fe/c2*1-43(2)26(17-7-4-3-5-8-17)24-9-6-10-25(24)44(22-13-18(27(31,32)33)11-19(14-22)28(34,35)36)23-15-20(29(37,38)39)12-21(16-23)30(40,41)42;/h2*3-16,26H,1-2H3;/t2*26-;/m00./s1
    • InChI-sleutel: PYLZWHGISWCHOW-FKMBXMNYSA-N
    • LACHT: [Fe].P(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)[C]1[CH][CH][CH][C]1[C@H](C1C=CC=CC=1)N(C)C.P(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)[C]1[CH][CH][CH][C]1[C@H](C1C=CC=CC=1)N(C)C |^1:30,31,32,33,34,74,75,76,77,78|

Berekende eigenschappen

  • Exacte massa: 1364.178935g/mol
  • Monoisotopische massa: 1364.178935g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 89
  • Aantal draaibare bindingen: 20
  • Complexiteit: 829
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 6.5Ų

Experimentele eigenschappen

  • PSA: 33.66000
  • LogboekP: 19.04870

(1S,1'S)-1,1'-Bisbis3,5-bis(trifluoromethyl)phenylphosphino-2,2'-bis(S)-(dimethylamino)phenylmethylferrocene Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3

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